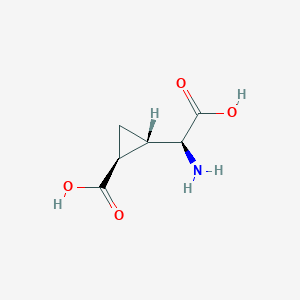

(2S,1'S,2'S)-2-(carboxycyclopropyl)glycine

Descripción general

Descripción

L-CCG-I, también conocido como (2S,1’S,2’S)-2-(carboxi-ciclopropil)glicina, es un compuesto orgánico sintético que actúa como un potente agonista para los receptores metabotrópicos de glutamato del grupo II. Es un análogo conformacionalmente restringido del ácido L-glutámico, que es un neurotransmisor excitador importante en el sistema nervioso central. L-CCG-I ha sido ampliamente utilizado en la investigación científica debido a su capacidad para activar selectivamente los receptores metabotrópicos de glutamato.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de L-CCG-I implica la síntesis enantioselectiva de (2S,1’S,2’S)-2-(carboxi-ciclopropil)glicina. Una de las rutas sintéticas comunes incluye el uso de auxiliares quirales para lograr la estereoquímica deseada. Las condiciones de reacción normalmente implican el uso de grupos protectores, desprotección selectiva y reacciones de ciclopropanación. Por ejemplo, la síntesis puede comenzar con la protección del grupo amino, seguida de la ciclopropanación del aminoácido protegido, y finalmente la desprotección para producir L-CCG-I .

Métodos de Producción Industrial

La producción industrial de L-CCG-I puede implicar rutas sintéticas similares pero a mayor escala. El uso de técnicas automatizadas de síntesis y purificación puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, puede mejorar aún más la escalabilidad de la síntesis.

Análisis De Reacciones Químicas

Tipos de Reacciones

L-CCG-I se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: L-CCG-I se puede oxidar para formar los derivados oxo correspondientes.

Reducción: Las reacciones de reducción pueden convertir L-CCG-I en sus formas reducidas.

Sustitución: L-CCG-I puede sufrir reacciones de sustitución, donde los grupos funcionales se reemplazan por otros grupos.

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean comúnmente.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas para lograr reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación de L-CCG-I puede producir derivados oxo, mientras que la reducción puede producir formas reducidas del compuesto.

Aplicaciones Científicas De Investigación

L-CCG-I tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como una herramienta para estudiar las relaciones estructura-actividad de los receptores metabotrópicos de glutamato.

Biología: Empleado en la investigación sobre neurotransmisión y plasticidad sináptica.

Medicina: Investigado por sus posibles efectos terapéuticos en trastornos neurológicos y psiquiátricos.

Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos a los receptores metabotrópicos de glutamato.

Mecanismo De Acción

L-CCG-I ejerce sus efectos actuando como un agonista para los receptores metabotrópicos de glutamato del grupo II, específicamente mGluR2 y mGluR3. Al unirse a estos receptores, L-CCG-I induce cambios conformacionales que activan las vías de señalización intracelular. Esta activación conduce a la inhibición de la adenilato ciclasa, lo que resulta en niveles reducidos de AMP cíclico. Los efectos posteriores incluyen la modulación de la liberación de neurotransmisores y la plasticidad sináptica .

Comparación Con Compuestos Similares

Compuestos Similares

DCG-IV: Otro agonista del receptor metabotrópico de glutamato del grupo II con un grupo carboxílico adicional en comparación con L-CCG-I.

γ-Carboxi-L-glutamato: Un compuesto con actividad receptora similar pero características estructurales diferentes.

Singularidad de L-CCG-I

L-CCG-I es único debido a su alta selectividad y potencia para los receptores metabotrópicos de glutamato del grupo II. Su estructura conformacionalmente restringida permite la activación precisa de estos receptores, lo que lo convierte en una herramienta valiosa en la investigación. Además, la capacidad de L-CCG-I para modular la neurotransmisión y la plasticidad sináptica lo distingue de otros compuestos similares .

Actividad Biológica

(2S,1'S,2'S)-2-(carboxycyclopropyl)glycine, commonly referred to as L-CCG-I, is a synthetic analog of glutamic acid that exhibits significant biological activity primarily as an agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3). This article explores the compound's mechanism of action, biochemical pathways, and its implications in neuroprotection and synaptic modulation.

Overview of L-CCG-I

L-CCG-I is characterized by its conformationally restricted structure, which enhances its selectivity and potency as a receptor agonist. Its molecular formula is C₇H₉NO₄, with a molecular weight of 171.15 g/mol. The compound has been extensively studied for its role in modulating neurotransmission and its potential therapeutic applications in neurological disorders.

L-CCG-I primarily acts on mGluR2 and mGluR3, leading to various intracellular effects:

- Receptor Binding : L-CCG-I binds to mGluR2 and mGluR3, causing a conformational change that activates these receptors.

- Inhibition of Adenylate Cyclase : This activation inhibits adenylate cyclase activity, resulting in decreased levels of cyclic AMP (cAMP), a crucial secondary messenger involved in many cellular processes .

- Modulation of Ion Channels : The downstream effects include modulation of ion channel activity and neurotransmitter release, impacting neuronal excitability and synaptic transmission .

Biochemical Pathways

The activation of mGluRs by L-CCG-I influences several biochemical pathways:

- Neuroprotection : Studies have shown that L-CCG-I can protect neurons from excitotoxic damage induced by NMDA receptor activation. This neuroprotective effect is mediated through the activation of group II mGluRs .

- Calcium Signaling : Activation of mGluRs leads to changes in intracellular calcium levels, which are vital for various cellular functions including neurotransmitter release and synaptic plasticity .

Neuroprotective Effects

A pivotal study demonstrated that L-CCG-I provides neuroprotection against NMDA-induced excitotoxicity in mouse cortical neurons. The protective effects were observed when L-CCG-I was administered prior to NMDA exposure, indicating its potential role in preventing neuronal damage .

Inhibition of Glutamate Transporters

L-CCG-I has been identified as a selective inhibitor of high-affinity glutamate transporters. It exhibits an IC₅₀ value of 5.5 µM for inhibiting transport activity in cerebellar tissue, showcasing its potential utility in modulating glutamate levels in the synaptic cleft .

Case Studies

- Neuroprotection Against Excitotoxicity :

- Synaptic Modulation :

Data Summary

The following table summarizes key findings related to the biological activity of L-CCG-I:

Propiedades

IUPAC Name |

(1S,2S)-2-[(S)-amino(carboxy)methyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c7-4(6(10)11)2-1-3(2)5(8)9/h2-4H,1,7H2,(H,8,9)(H,10,11)/t2-,3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOVEPYOCJWRFC-HZLVTQRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1C(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017616 | |

| Record name | (2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117857-93-9 | |

| Record name | (αS,1S,2S)-α-Amino-2-carboxycyclopropaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117857-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of L-CCG-I?

A1: L-CCG-I primarily targets group II metabotropic glutamate receptors (mGluRs), specifically mGluR2 and mGluR3 subtypes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does L-CCG-I interact with its target receptors?

A2: L-CCG-I acts as an agonist at group II mGluRs, meaning it binds to these receptors and activates them, initiating downstream signaling cascades. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: What are the primary downstream effects of L-CCG-I binding to group II mGluRs?

A3: Activation of group II mGluRs by L-CCG-I primarily leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This can have various downstream effects, including modulation of ion channel activity, neurotransmitter release, and neuronal excitability. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: Does L-CCG-I interact with other glutamate receptor subtypes?

A4: While L-CCG-I exhibits high selectivity for group II mGluRs, at higher concentrations, it can interact with other mGluR subtypes, particularly some group III mGluRs. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It does not interact significantly with ionotropic glutamate receptors. []

Q5: How does the activation of group II mGluRs by L-CCG-I affect neuronal activity?

A5: The activation of group II mGluRs by L-CCG-I typically leads to a decrease in neuronal excitability. This can manifest as a reduction in the frequency of spontaneous neuronal firing [], depression of synaptic transmission [], and inhibition of epileptiform bursting activity. []

Q6: What role do G-proteins play in the downstream signaling of L-CCG-I?

A6: L-CCG-I's activation of group II mGluRs engages G-proteins, particularly Gi/Go proteins. This interaction is essential for downstream effects such as the inhibition of adenylyl cyclase and modulation of ion channels. Studies utilizing pertussis toxin (PTX), which inactivates Gi/Go proteins, have demonstrated a loss of L-CCG-I's effects, highlighting the critical role of these G-proteins. [, , ]

Q7: What is the molecular formula and weight of L-CCG-I?

A7: While the papers provided do not explicitly state the molecular formula and weight, L-CCG-I ((2S,1'S,2'S)-2-(carboxycyclopropyl)glycine) has the molecular formula C7H9NO4 and a molecular weight of 171.15 g/mol.

Q8: Is there any information available on the spectroscopic data of L-CCG-I in these research papers?

A8: The provided research papers primarily focus on the pharmacological characterization and effects of L-CCG-I. They do not provide detailed spectroscopic data such as NMR, IR, or mass spectrometry.

Q9: Do the provided research papers discuss material compatibility and stability of L-CCG-I under various conditions?

A9: The research papers primarily focus on the biological activity and pharmacological properties of L-CCG-I. Information regarding its material compatibility, stability under various conditions like temperature, pH, and storage is not extensively discussed.

Q10: Does L-CCG-I exhibit any catalytic properties?

A10: L-CCG-I primarily acts as a ligand for metabotropic glutamate receptors and does not possess inherent catalytic properties based on the provided research.

Q11: What in vitro models have been used to study the effects of L-CCG-I?

A11: Various in vitro models, including cultured neurons from rat spinal cord [], hippocampal slices [], striatal slices [], and cells expressing recombinant mGluR subtypes [, ], have been utilized to investigate L-CCG-I's effects.

Q12: What in vivo models have been used to study the effects of L-CCG-I?

A12: Researchers have employed in vivo models like amygdala-kindled rats [, , ] and anesthetized monkeys [] to study the effects of L-CCG-I in the context of epilepsy, pain processing, and other neurological processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.